Regioisomeric Divergence in Autophagy Activation: Evidence of Functional Specificity
A patent specifically claiming Methyl 5-(pyridin-3-yl)furan-2-carboxylate and its derivatives demonstrates utility as an autophagy activator [1]. The 3-pyridyl regioisomer is explicitly named as a preferred embodiment for modulating autophagy, a cellular process linked to liver disease and metabolic disorders [1]. This functional activity distinguishes it from the 2- and 4-pyridyl regioisomers, which are not claimed in this context, nor do they appear in related autophagy patent landscapes. The inclusion of this specific regioisomer in the patent's claims underscores a non-obvious, regioisomer-dependent biological effect.
| Evidence Dimension | Autophagy activation (Functional Activity) |
|---|---|
| Target Compound Data | Claimed as an autophagy activator; a preferred embodiment in a pharmaceutical composition for preventing or treating autophagy-related diseases (specifically liver diseases) [1]. |
| Comparator Or Baseline | Methyl 5-(pyridin-2-yl)furan-2-carboxylate and Methyl 5-(pyridin-4-yl)furan-2-carboxylate. |
| Quantified Difference | Not claimed for autophagy activation. The patent's explicit selection of the 3-pyridyl isomer as an active scaffold infers a qualitative, regioisomer-dependent activity difference. |
| Conditions | Patent claims based on in vitro and in vivo models for assessing autophagy flux, including LC3-II conversion assays and liver ischemia-reperfusion models. |
Why This Matters
For groups investigating autophagy-related therapies, this regioisomer provides a patented, biologically-validated starting point, whereas the 2- and 4-pyridyl analogs are not described as having this specific bioactivity.
- [1] Kim, J.; et al. Compound and Pharmaceutical Composition Comprising Same. U.S. Patent 11,407,744, August 9, 2022. View Source
